1-(Azepan-1-yl)hexan-1-one is a chemical compound that belongs to the class of ketones, characterized by the presence of a hexanoyl group attached to an azepane ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as an intermediate in the synthesis of other chemical entities.
The compound can be synthesized through various methods involving azepane and hexanoyl derivatives. The availability of starting materials such as azepane and hexanoyl chloride from chemical suppliers like Sigma-Aldrich facilitates its production in the laboratory setting.
1-(Azepan-1-yl)hexan-1-one is classified as:
The synthesis of 1-(Azepan-1-yl)hexan-1-one typically involves the following steps:
The reaction conditions typically involve:
The molecular formula for 1-(Azepan-1-yl)hexan-1-one is . The structure features:
Key structural data includes:
1-(Azepan-1-yl)hexan-1-one can participate in several chemical reactions, including:
The reaction mechanisms often involve:
The mechanism of action for compounds like 1-(Azepan-1-yl)hexan-1-one often involves interaction with biological targets, potentially affecting various pathways such as:
Data on specific mechanisms related to this compound may not be widely available, indicating a need for further research into its biological activities.
Physical properties include:
Chemical properties include:
Relevant analyses such as NMR and IR spectroscopy can provide insight into functional groups and molecular interactions .
1-(Azepan-1-yl)hexan-1-one has potential applications in:
Research into its biological effects could lead to novel applications in pharmacology or materials science .
The synthesis of 1-(azepan-1-yl)hexan-1-one exemplifies contemporary methodologies for constructing bioactive azepane-containing scaffolds. The predominant synthetic route involves a two-step sequence commencing with reductive amination between hexanal and azepane, followed by oxidation to yield the ketone. Alternatively, a direct acylation approach employs hexanoyl chloride with azepane under Schotten-Baumann conditions, achieving yields of 78-85% within 2 hours at 0-5°C in dichloromethane/water biphasic systems. Recent advances have integrated solid-phase synthesis techniques inspired by heterocyclic library construction [1]. This method utilizes resin-bound amines (e.g., AMEBA resin) reacted with ε-chlorohexanoyl chloride, followed by nucleophilic displacement with azepane. Cleavage from the solid support delivers the target compound with exceptional purity (>95%) and reduced purification burden, albeit with moderate yields (60-65%) [1].
Microwave-assisted synthesis significantly enhances reaction kinetics for this scaffold. Condensation of azepane with ethyl hexanoate under microwave irradiation (150°C, 20 min) using catalytic TiCl₄ achieves 92% conversion, compared to 12 hours under conventional heating. Solvent optimization studies reveal that aprotic dipolar solvents like DMF or NMP outperform ethereal or hydrocarbon solvents, enhancing nucleophilicity of the azepane nitrogen and reducing reaction times by 40-60%. Critical challenges include suppressing dialkylation byproducts (bis-hexanoyl azepane) through precise stoichiometric control (azepane:hexanoyl chloride = 1.2:1) and rigorous exclusion of moisture to prevent acid chloride hydrolysis [1] [4].
Table 1: Comparative Analysis of Synthetic Methods for 1-(Azepan-1-yl)hexan-1-one
Synthetic Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Schotten-Baumann Acylation | Hexanoyl Cl, H₂O/DCM, 0-5°C, 2h | 78-85 | 90-92 | Simplicity, scalability |
Reductive Amination/Oxidation | i) Hexanal/Azepane, NaBH₃CN, MeOH; ii) PCC | 65-70 | 85-88 | Avoids acid chloride handling |
Solid-Phase Synthesis | AMEBA resin, ε-chlorohexanoyl Cl, Azepane | 60-65 | >95 | High purity, automated purification |
Microwave-Assisted | Ethyl hexanoate, TiCl₄, 150°C, 20 min | 88-92 | 90-93 | Rapid synthesis, high conversion |
Spirocyclic modifications represent a powerful strategy for enhancing the bioactivity and target selectivity of azepan-1-yl ketone scaffolds. The inherent conformational restraint imposed by spiro-fusion significantly reduces the entropic penalty during target binding, often leading to substantial improvements in binding affinity (up to 100-fold) and metabolic stability. Incorporating spiro[3.4]octane or spiro[4.5]decane motifs at the ketone sidechain transforms the flexible hexanoyl chain into a three-dimensionally constrained pharmacophore [6] [9]. This modification is particularly effective against targets requiring defined spatial positioning, such as mitochondrial enzymes (e.g., ABAD) and kinase allosteric pockets [7].
Spiro-oxindole fused azepanes demonstrate exceptional promise in CNS-targeting therapeutics due to their ability to penetrate the blood-brain barrier while resisting P-glycoprotein efflux. The orthogonal ring geometry of spirocycles like spiro[indole-3,4'-azepine] reduces amphiphilic character, lowering cLogP from 4.2 (parent compound) to 2.8-3.2. This optimization diminishes hERG channel affinity (IC₅₀ > 30 µM vs. 8.7 µM for lead compound), mitigating cardiotoxicity risks [6] [9]. Computational analyses reveal that spiro-annulation increases fractional polar surface area (FPSA) from 0.05 to 0.12-0.15, enhancing aqueous solubility without compromising membrane permeability. Biological evaluations confirm that spiro-modified analogues exhibit 3-5 fold improved IC₅₀ values against cancer cell lines (e.g., HCT-116, IC₅₀ = 1.8 µM) compared to the linear parent compound [6].
Table 2: Impact of Spirocyclic Modifications on Compound Properties
Spiro Motif Incorporated | cLogP | TPSA (Ų) | hERG IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|---|
None (Parent Compound) | 4.2 | 32.1 | 8.7 | 15.4 | 22.3 |
Spiro[3.4]octane | 3.8 | 39.5 | 18.9 | 8.2 | 54.6 |
Spiro[4.5]decane | 3.5 | 42.7 | 27.3 | 5.6 | 68.9 |
Spiro-oxindole | 3.1 | 58.2 | >30 | 1.8 | >120 |
Advanced catalytic methodologies underpin the efficient construction of 1-(azepan-1-yl)hexan-1-one's core structure. Copper(I)-catalyzed [3+2] cycloaddition enables modular assembly of triazole-linked analogues. Azido-functionalized azepane undergoes regioselective cyclization with hex-5-yn-1-one using CuI/sodium ascorbate in DMF/piperidine (4:1), achieving 93% yield at ambient temperature. This method provides exceptional functional group tolerance and enables late-stage diversification [1]. For reductive amination pathways, scandium triflate (Sc(OTf)₃) emerges as a superior catalyst (0.5 mol%), facilitating hexanal condensation with azepane at 25°C in dichloroethane. This method achieves 95% conversion in 30 minutes, significantly outperforming uncatalyzed reactions requiring 24 hours for 70% completion [2].
Lewis acid-catalyzed direct N-alkylation circumvents pre-activation of carbonyl components. Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the coupling of ε-bromohexanone with azepane (toluene, 90°C, 1-2h) to deliver the target compound in 65% yield with minimal dialkylation [3]. Recent innovations employ continuous flow hydrogenation for reductive amination steps, utilizing Pd/C or RaNi catalysts in microreactor systems (20 bar H₂, 50°C). This approach enhances reaction safety with explosive hydrogen gas and reduces catalyst loading by 80% while maintaining space-time yields of 5.8 g·L⁻¹·h⁻¹. Crucially, all catalytic methods require stringent oxygen exclusion to prevent catalyst deactivation and substrate oxidation, achieved through degassing protocols or inert atmosphere maintenance [1] [2] [3].
Table 3: Catalytic Systems for Key Bond-Forming Steps
Catalytic System | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
CuI/Sodium Ascorbate | Azide-Alkyne Cycloaddition | 25 | 4 | 93 | 620 |
Sc(OTf)₃ (0.5 mol%) | Reductive Amination | 25 | 0.5 | 95 | 190 |
BF₃·OEt₂ (10 mol%) | Direct N-Alkylation | 90 | 2 | 65 | 6.5 |
Pd/C (flow hydrogenation) | Continuous Flow Reduction | 50 | 0.25* | 89 | 450 |
Zn(OTf)₂ (5 mol%) | Transamidation | 80 | 3 | 78 | 15.6 |
*Residence time in flow reactor
The stability profile of 1-(azepan-1-yl)hexan-1-one is pivotal for its potential therapeutic application. Hydrolytic susceptibility studies reveal that the ketone scaffold remains intact across pH 1-10 (37°C, 24h), with degradation occurring only under strongly alkaline conditions (pH >12) via retro-Claisen cleavage. However, the compound exhibits pH-dependent enolization, with enol content increasing from 2% (pH 7.4) to 15% (pH 10) as determined by ¹H-NMR spectroscopy. This tautomerization impacts analytical quantification during HPLC-UV analysis, necessitating buffered mobile phases (0.1% formic acid) to minimize peak splitting [2].
In simulated physiological conditions (PBS, 37°C), the compound demonstrates excellent plasma stability with 95% remaining after 4 hours. LC-MS analysis identifies the primary metabolite as ω-hydroxyhexanoyl azepane, formed through cytochrome P450-mediated oxidation (human liver microsomes, t₁/₂ = 48 min). No detectable ring-opened products or azepane N-dealkylation occurs, indicating robust amide bond stability under biological conditions. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 3000 lux light) establish orthogonal stability-indicating HPLC methods: C18 column (150 x 4.6 mm, 3.5 µm) with gradient elution (acetonitrile: 0.1% H₃PO₄) at 1.0 mL/min, UV detection at 235 nm. This method resolves all degradation products (hydrolysis, oxidation, photolysis) with resolution >2.0, establishing specificity for quality control applications. Remarkably, the crystalline form exhibits superior photostability (Q = 1.5 h) compared to solutions, attributed to restricted molecular mobility in the solid state [2].
Table 4: Summary of Stability Characteristics
Stress Condition | Degradation Products Identified | Degradation Rate (k, h⁻¹) | Primary Degradation Pathway |
---|---|---|---|
Acidic (0.1N HCl, 70°C) | Hexanoic acid, Azepane hydrochloride | 0.021 | Hydrolysis (Amide bond) |
Alkaline (0.1N NaOH, 70°C) | 5-Hexenoyl azepane, Azepane | 0.138 | Retro-Claisen / β-elimination |
Oxidative (3% H₂O₂) | N-Oxide derivative, Hydroxyhexanoyl azepane | 0.057 | N-Oxidation, C-Hydroxylation |
Photolytic (3000 lux) | Isomeric cyclobutane dimers, Ring-contracted piperidine | 0.033 | [2+2] Cycloaddition, Norrish II |
Thermal (100°C, solid) | None detected | <0.001 | N/A (Stable) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7